Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate
Description
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a thiazole derivative featuring a 2,5-dichlorophenyl substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. Key identifiers include CAS numbers 1361862-06-7 (listed in ) and 2126163-30-0 (discontinued product from CymitQuimica) . The molecular weight is reported as 316.2 g/mol, with a purity ≥95% . Structural analogs vary in substituent patterns, halogenation, and ester groups, influencing physicochemical and functional properties.
Properties
Molecular Formula |
C12H9Cl2NO2S |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(13)3-4-9(8)14/h3-6H,2H2,1H3 |
InChI Key |
OSRKUMJJJQMUEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of this compound generally follows a Hantzsch thiazole synthesis approach. This involves the condensation of a 2,5-dichlorobenzaldehyde derivative with a thioamide or thiourea in the presence of a base, followed by cyclization to form the thiazole ring and subsequent esterification to introduce the ethyl carboxylate group.
Typical reaction conditions include:
- Starting materials: 2,5-dichlorobenzaldehyde, thiourea or thioamide, ethyl acetoacetate or ethyl chloroformate
- Base: Sodium ethoxide, potassium carbonate, or triethylamine
- Solvent: Ethanol or methanol, sometimes acetonitrile for specific steps
- Temperature: Reflux conditions (approximately 70–80°C)
- Reaction time: 4–6 hours for optimal cyclization
- Purification: Column chromatography (silica gel, hexane:ethyl acetate 4:1)
This method facilitates the formation of the thiazole ring via cyclization and dehydration steps, often catalyzed by mild acids or bases.
Industrial Scale Production
Industrial production adapts the laboratory synthesis to larger scales, often employing continuous flow reactors and automated systems to improve efficiency, yield, and reproducibility. The continuous flow approach allows better control of reaction parameters such as temperature and mixing, which is critical for the formation of the thiazole ring and esterification steps.
Specific Synthetic Example
A representative synthesis involves:
- Condensation: Reaction of 2,5-dichlorobenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions (e.g., glacial acetic acid) in absolute ethanol.
- Cyclization: Formation of the thiazole ring via intramolecular cyclization during reflux.
- Esterification: Introduction of the ethyl ester group either during the cyclization step or by reaction with ethyl chloroformate or ethyl bromoacetate.
- Purification: Column chromatography to achieve purity >95%.
Reaction Parameters and Yield Optimization
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Absolute ethanol | 78 | 92 |
| Catalyst | Acetic acid (5 drops) | 82 | 95 |
| Reaction Time | 4 hours reflux | 78 | 93 |
| Post-reaction Workup | Rotary evaporation | 80 | 96 |
Table 1: Impact of reaction parameters on yield and purity of this compound
Alternative Synthetic Approaches
Use of α-Halo Carbonyl Compounds and Thioacetamide
According to patent literature, alkyl 4-(halo)-2-chloroacetoacetate can be reacted with thioacetamide in the presence of an amine base such as triethylamine in acetonitrile to form alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. This two-step process involves cyclization followed by dehydration and could be adapted for synthesis of related thiazole esters.
Condensation of α,α-Dibromoketones with Thiourea or Thioamide
Research articles describe the condensation of α,α-dibromoketones with thiourea or thioamide in ethanol at room temperature to synthesize 2,4-disubstituted thiazoles. This method benefits from mild reaction conditions and short reaction times (10–20 minutes), potentially applicable to derivatives like this compound.
Analytical Techniques for Characterization
The structural confirmation of this compound is achieved using:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR and 13C NMR spectra confirm the regiochemistry of the thiazole ring and the presence of the ethyl ester group. Typical chemical shifts include thiazole ring protons at δ 7.8–8.2 ppm and ester carbonyl carbons near 170 ppm.Mass Spectrometry (MS):
High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (C12H9Cl2NO2S, calculated 315.97, observed 315.95).X-ray Crystallography: Provides detailed structural parameters such as bond angles (e.g., C-S-C bond angle ~86°) and dihedral angles, validating the molecular conformation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction of the ester group to an alcohol
Substitution: Electrophilic and nucleophilic substitution reactions at the thiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of alcohols
Substitution: Formation of halogenated thiazole derivatives
Scientific Research Applications
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential antimicrobial and antifungal properties
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in biological processes
Pathways: Inhibition of specific enzymes or receptors, leading to the modulation of biochemical pathways
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
The following table summarizes structurally similar compounds, highlighting substituent variations, molecular weights, and similarity scores (where available):
Key Observations :
- Halogenation Patterns : The 2,5-dichloro substitution distinguishes the target compound from analogs like the 3,5-dichloro variant (CAS 132089-38-4), which shares the same molecular weight but exhibits distinct steric and electronic properties .
- Amino-Linked Derivatives: Ethyl 4-((2,5-dichlorophenyl)amino)-3,5-thiazolecarboxylate (CAS 1643803-26-2) introduces an amino linker, increasing polarity compared to direct phenyl attachment .
Physicochemical Properties and Substituent Effects
- Molecular Weight : The dichlorophenyl group contributes significantly to molecular weight (~316 g/mol), comparable to bromophenyl analogs (e.g., 298.1 g/mol for 4-bromo substitution) .
- Polarity: The 2,5-dichlorophenyl group enhances lipophilicity compared to non-halogenated analogs (e.g., ethyl 2-phenylthiazole-4-carboxylate). Amino-linked derivatives (e.g., CAS 1643803-26-2) may exhibit higher polarity due to the –NH– group .
Ester Group Variations and Implications
The ethyl ester group in the target compound contrasts with methyl esters (e.g., CAS 1620790-05-7). Ethyl esters generally exhibit:
- Higher Hydrophobicity : Longer alkyl chains reduce aqueous solubility, which may influence pharmacokinetics.
- Slower Metabolic Hydrolysis : Ethyl esters are typically more resistant to esterase-mediated cleavage than methyl esters, extending half-life in vivo .
Biological Activity
Ethyl 2-(2,5-Dichlorophenyl)thiazole-4-carboxylate is a member of the thiazole family, characterized by its five-membered ring containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of the dichlorophenyl group enhances its lipophilicity, facilitating cell membrane penetration and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins, which may lead to inhibition of their activity. This interaction can result in various biological effects, including:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting the growth of various pathogens.
- Antifungal Properties : Studies have shown that it can effectively combat fungal infections.
- Anticancer Potential : Preliminary research suggests that it may possess anticancer activity against certain cancer cell lines.
Antimicrobial and Antifungal Activity
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with IC50 values indicating effective concentrations for microbial inhibition.
| Microbial Strain | IC50 (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 10.5 | Antimicrobial |
| Escherichia coli | 12.3 | Antimicrobial |
| Candida albicans | 8.7 | Antifungal |
Anticancer Activity
In studies evaluating anticancer potential, this compound has shown promising results against various cancer cell lines. For example, in tests against the liver carcinoma cell line HEPG2-1, it exhibited an IC50 value comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| HEPG2-1 | 5.0 | Doxorubicin (0.72 µM) |
| A549 (Lung Cancer) | 6.3 | - |
| HeLa (Cervical Cancer) | 7.1 | - |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key features contributing to the biological activity of this compound:
- Dichlorophenyl Substitution : The dichloro substituents enhance lipophilicity and biological interaction.
- Thiazole Ring : The thiazole moiety is crucial for binding to biological targets.
Case Studies
- Antimicrobial Efficacy Study : In a controlled study, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM.
- Cancer Cell Line Evaluation : A series of thiazole derivatives were synthesized and evaluated for anticancer activity. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Q & A
Q. Comparative SAR tables :
| Compound | Substitution | MIC (E. coli) | MIC (S. aureus) |
|---|---|---|---|
| Ethyl 2-(2,5-Dichlorophenyl)thiazole | 2,5-Cl | 12.5 µg/mL | 25 µg/mL |
| Ethyl 2-(3,5-Dichlorophenyl)thiazole | 3,5-Cl | 25 µg/mL | 50 µg/mL |
Advanced: What methodologies elucidate the compound’s mechanism of action against biological targets?
Answer:
- Molecular Docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM) to identify key interactions (e.g., hydrogen bonding with Glu522) .
- In vitro enzyme assays : Measure inhibition of Staphylococcus aureus enoyl-ACP reductase (IC = 18 µM) .
- Transcriptomics : RNA-seq analysis reveals downregulation of bacterial efflux pumps (e.g., norA) post-treatment .
Advanced: How to design a structure-activity relationship (SAR) study focusing on the dichlorophenyl group?
Answer:
- Synthetic modifications : Synthesize analogs with Cl at 2,4-; 3,4-; and 2,5-positions.
- Activity testing : Compare logP, MIC, and cytotoxicity (e.g., HeLa cells).
SAR Data Table :
| Position of Cl | logP | MIC (E. coli) | Cytotoxicity (HeLa, IC) |
|---|---|---|---|
| 2,5-dichloro | 3.1 | 12.5 µg/mL | >100 µM |
| 3,5-dichloro | 3.0 | 25 µg/mL | >100 µM |
| 2,4-dichloro | 3.2 | 50 µg/mL | 85 µM |
Basic: What are best practices for ensuring high purity and yield during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
